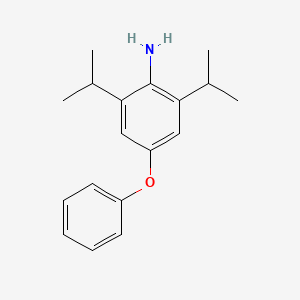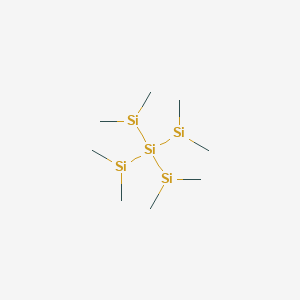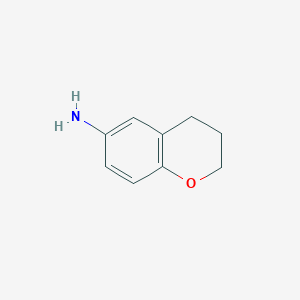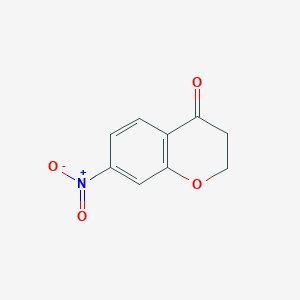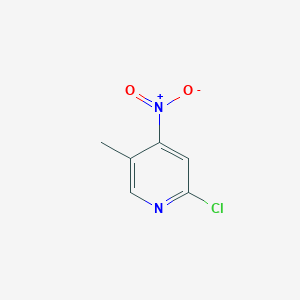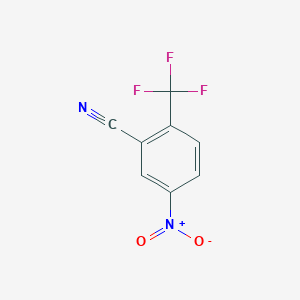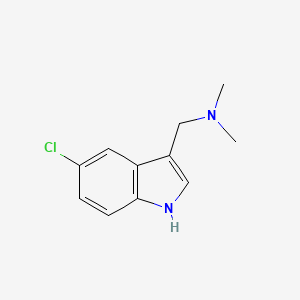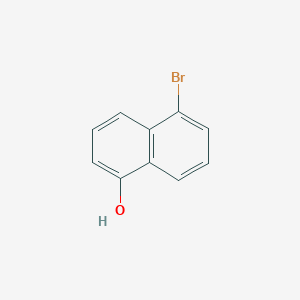
5-Bromonaphthalen-1-OL
Descripción general
Descripción
5-Bromonaphthalen-1-ol is a chemical compound with the CAS number 52927-23-8 . It has a molecular formula of C10H7BrO .
Synthesis Analysis
The synthesis of 5-Bromonaphthalen-1-ol involves refluxing 2,5-dibromo-1-tetralone with lithium chloride in DMF (N,N-dimethyl-formamide) under an N2 atmosphere . The reaction is heated to reflux (155° C.), and HPLC shows complete consumption of the starting material in just 0.5 hours .Molecular Structure Analysis
The molecular structure of 5-Bromonaphthalen-1-ol is represented by the SMILES string: C1=CC2=C (C=CC=C2Br)C (=C1)O . The molecular weight of the compound is 223.07 g/mol .Physical And Chemical Properties Analysis
5-Bromonaphthalen-1-ol is a solid at room temperature . The compound is stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación
Analytical Applications in Phosphorescence Studies
5-Bromonaphthalen-1-ol (1-BrN) has been studied for its intense room temperature phosphorescence (RTP) properties. Researchers have investigated its behavior in various chemical environments, such as in aqueous beta-cyclodextrin solutions. These studies are significant for analytical applications, particularly in the development of sensitive detection methods for bromonaphthalene and related compounds (Du, Zhan, Jiang, Huang, & Chen, 1997).
Kinetics of Inclusion with Cyclodextrin
The kinetics of inclusion of halonaphthalenes like 1-BrN with beta-cyclodextrin has been explored. This research provides insights into the interactions between halonaphthalenes and cyclodextrins, which are crucial for understanding the behavior of these compounds in various solvents and potential applications in drug delivery systems (Turro, Bolt, Kuroda, & Tabushi, 1982).
Synthesis of Bromonaphthalene Derivatives
Selective bromination methods have been developed for 1-BrN, leading to the efficient synthesis of various bromonaphthalene derivatives. These methods are vital for creating specific compounds used in further chemical research and potentially in the development of new materials or pharmaceuticals (Çakmak, Demirtaş, & Balaydın, 2002).
Photodissociation Studies
The time-resolved dissociation of bromonaphthalene ions, including 1-BrN, has been studied using spectroscopy techniques. These studies are crucial in understanding the fundamental processes of molecular dissociation under various conditions, which has implications in fields like photochemistry and molecular physics (Gotkis, Naor, Laskin, Lifshitz, Faulk, & Dunbar, 1993).
DNA and Protein Binding Applications
Research involving silicon phthalocyanine derivatives of 1-BrN has shown potential in DNA and protein binding. These studies have implications in understanding the interactions between such compounds and biological molecules, which could be crucial in the development of new drugs or diagnostic tools (Barut, Demirbaş, Şenocak, Özel, & Kantekin, 2017).
Antimicrobial Studies
Compounds synthesized from 1-BrN have been screened for antimicrobial activities. These studies contribute to the search for new antimicrobial agents, which is increasingly important in the face of rising antibiotic resistance (Sherekar, Kakade, & Padole, 2021).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with 5-Bromonaphthalen-1-ol are H302, H315, H319, and H335, indicating potential harm to the digestive tract, skin, eyes, and respiratory system .
Propiedades
IUPAC Name |
5-bromonaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBDRNNSHAFBJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70491406 | |
| Record name | 5-Bromonaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70491406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromonaphthalen-1-OL | |
CAS RN |
52927-23-8 | |
| Record name | 5-Bromo-1-naphthalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52927-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromonaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70491406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromonaphthalen-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



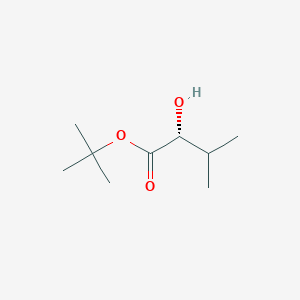
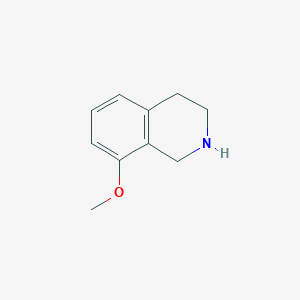
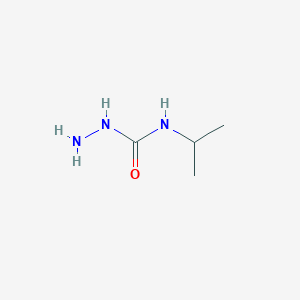
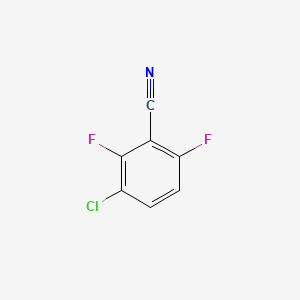
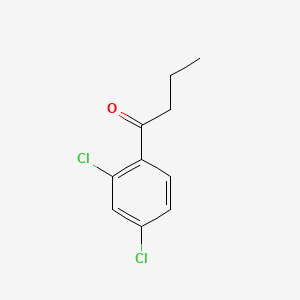
![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1589927.png)
